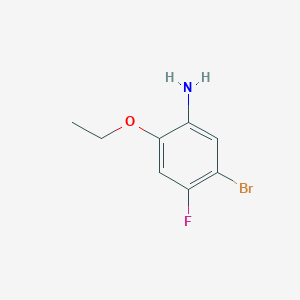

5-Bromo-2-ethoxy-4-fluoroaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9BrFNO |

|---|---|

Molecular Weight |

234.07 g/mol |

IUPAC Name |

5-bromo-2-ethoxy-4-fluoroaniline |

InChI |

InChI=1S/C8H9BrFNO/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2,11H2,1H3 |

InChI Key |

UJRBQHRLMVONDB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1N)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Ethoxy 4 Fluoroaniline

Established Synthetic Routes and Precursors

The synthesis of 5-Bromo-2-ethoxy-4-fluoroaniline can be approached through well-established, multi-step synthetic sequences that rely on the functionalization of simpler aniline (B41778) or halogenated precursors. These methods offer reliability and are based on fundamental organic transformations.

Multi-Step Synthesis from Simpler Anilines and Halogenated Precursors

A plausible and commonly employed strategy for the synthesis of this compound involves a sequential functionalization of a readily available starting material. One such route begins with the synthesis of 4-fluoro-2-ethoxyaniline, which is then subjected to bromination.

The synthesis of the precursor, 4-ethoxy-2-fluoroaniline (B1588032), can be achieved from 2-fluoro-4-nitrochlorobenzene. This starting material undergoes a nucleophilic aromatic substitution (SNAr) reaction with sodium ethoxide in ethanol (B145695) to form 4-ethoxy-2-fluoronitrobenzene. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack, facilitating the displacement of the chlorine atom. The subsequent reduction of the nitro group in 4-ethoxy-2-fluoronitrobenzene, for instance using iron powder in the presence of ammonium (B1175870) chloride, yields the desired 4-ethoxy-2-fluoroaniline.

The final step in this sequence is the regioselective bromination of 4-ethoxy-2-fluoroaniline. The amino group is a powerful ortho-, para-directing group, and the ethoxy group is also an activating ortho-, para-director. Consequently, the bromine is directed to the positions ortho and para to the amino group. Due to the substitution pattern, the position para to the amino group is already occupied by the fluorine atom. The positions ortho to the amino group are at C3 and C5. Steric hindrance from the adjacent ethoxy group at C2 would likely disfavor substitution at C3, leading to preferential bromination at the C5 position. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) or acetonitrile.

| Step | Reaction Type | Reactants | Reagents/Conditions | Product |

| 1 | Nucleophilic Aromatic Substitution | 2-Fluoro-4-nitrochlorobenzene | Sodium Ethoxide, Ethanol | 4-Ethoxy-2-fluoronitrobenzene |

| 2 | Reduction | 4-Ethoxy-2-fluoronitrobenzene | Iron powder, NH₄Cl, H₂O/Ethanol | 4-Ethoxy-2-fluoroaniline |

| 3 | Electrophilic Bromination | 4-Ethoxy-2-fluoroaniline | N-Bromosuccinimide (NBS), CH₂Cl₂ | This compound |

An alternative established route could commence from 5-bromo-4-fluoro-2-nitrophenol. lookchem.comprepchem.comnih.govsigmaaldrich.com This precursor can be synthesized and then subjected to ethylation of the phenolic hydroxyl group using an ethylating agent like diethyl sulfate (B86663) or ethyl iodide in the presence of a base such as potassium carbonate. This reaction yields 5-bromo-2-ethoxy-4-fluoronitrobenzene. The final step, similar to the previous route, is the reduction of the nitro group to an amine, which can be accomplished using various reducing agents, including catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., SnCl₂, HCl), to afford the target molecule, this compound.

| Step | Reaction Type | Reactant | Reagents/Conditions | Product |

| 1 | Ethylation (Williamson Ether Synthesis) | 5-Bromo-4-fluoro-2-nitrophenol | Ethyl iodide, K₂CO₃, Acetone | 5-Bromo-2-ethoxy-4-fluoronitrobenzene |

| 2 | Reduction | 5-Bromo-2-ethoxy-4-fluoronitrobenzene | H₂, Pd/C, Ethanol | This compound |

Regioselective Functionalization Approaches

The key to the successful synthesis of this compound lies in the regioselective introduction of the bromine atom. As mentioned, the inherent directing effects of the amino and ethoxy groups in 4-ethoxy-2-fluoroaniline favor the desired bromination at the C5 position. chemistrysteps.com The strong activating nature of the amino group ensures that the electrophilic aromatic substitution occurs readily. youtube.com

To further enhance regioselectivity and avoid potential side products, such as di-brominated species, careful control of reaction conditions is crucial. This includes using a stoichiometric amount of the brominating agent and maintaining a low reaction temperature. The use of bulky brominating agents could also potentially enhance selectivity by favoring attack at the less sterically hindered C5 position.

Novel and Sustainable Synthesis Strategies

One-Pot Reaction Sequences

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and cost savings. mdpi.comnih.govacs.orgresearchgate.net A potential one-pot synthesis of this compound could be envisioned starting from 4-fluoro-2-ethoxyaniline. This would involve the in-situ bromination of the aniline derivative followed by a work-up procedure to directly isolate the final product.

Another conceptual one-pot approach could involve the reductive amination of a suitable precursor. While not directly applicable to the synthesis from a nitro compound to a primary aniline in a single pot with bromination, the principles of tandem reactions are being increasingly applied in the synthesis of complex anilines. mdpi.comnih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to make the process more sustainable. tandfonline.comacs.orgacs.org This can include:

Use of Greener Solvents: Replacing hazardous chlorinated solvents like dichloromethane with more environmentally friendly alternatives such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water, where feasible.

Alternative Reagents: Employing less hazardous brominating agents. For instance, using hydrobromic acid in combination with an oxidizing agent like hydrogen peroxide can be a greener alternative to elemental bromine. acs.org

Energy Efficiency: Utilizing microwave-assisted synthesis can significantly reduce reaction times and energy consumption. tandfonline.com

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing synthetic routes with fewer steps to minimize waste. |

| Atom Economy | Choosing reactions that incorporate the maximum amount of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using safer reagents like HBr/H₂O₂ for bromination instead of Br₂. |

| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with greener alternatives like ethanol or water. |

| Design for Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy input. |

Catalytic Methods for Enhanced Selectivity and Yield

Catalytic methods are at the forefront of modern organic synthesis, offering pathways to higher selectivity and yields under milder reaction conditions. For the synthesis of this compound, catalytic approaches could be particularly beneficial for the bromination step.

While traditional electrophilic bromination often provides the desired regioselectivity in this specific case, catalytic methods can offer even greater control and efficiency. For instance, the use of certain Lewis acids or solid acid catalysts could enhance the rate and selectivity of the bromination of 4-ethoxy-2-fluoroaniline.

Recent advancements have also seen the development of palladium-catalyzed C-H activation/halogenation reactions. nih.govrsc.orgrsc.org Although these methods often target positions that are not electronically favored, the development of new directing groups and ligand systems could potentially enable a highly regioselective catalytic bromination of a suitably protected aniline precursor, offering a novel and efficient route to this compound.

Optimization of Reaction Conditions and Process Parameters

The choice of solvent is paramount in the synthesis of this compound, as it can significantly influence reaction rates and product distribution. The key synthetic steps, including etherification and bromination, are particularly sensitive to the solvent environment.

For the etherification step, typically a Williamson ether synthesis, polar aprotic solvents are generally favored. These solvents can solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive.

| Solvent | Dielectric Constant (ε) | General Effect on SN2 Reactions |

| N,N-Dimethylformamide (DMF) | 37 | Accelerates reaction rate |

| Acetonitrile | 37.5 | Accelerates reaction rate |

| Dimethyl sulfoxide (B87167) (DMSO) | 47 | Accelerates reaction rate |

| Tetrahydrofuran (THF) | 7.6 | Moderate reaction rate |

| Acetone | 21 | Moderate reaction rate |

This table presents a generalized overview of solvent effects on SN2 reactions, which is the underlying mechanism for Williamson ether synthesis. The optimal solvent for the specific synthesis of this compound would require empirical determination.

In the subsequent bromination step, the solvent's polarity can affect the electrophilicity of the brominating agent and the stability of the reaction intermediates. Non-polar solvents may be used to control the reactivity and prevent over-bromination. youtube.com Halogenated solvents like dichloromethane or carbon tetrachloride are often employed, although environmental concerns are leading to the exploration of greener alternatives. Research has shown that polar solvents can enhance the rate of electrophilic aromatic bromination, but may also lead to a decrease in regioselectivity. wku.eduquora.com

Temperature is a critical parameter that must be carefully controlled throughout the synthesis. In the Williamson ether synthesis, moderate temperatures, typically in the range of 50-100 °C, are often sufficient to drive the reaction to completion within a reasonable timeframe. wikipedia.org Higher temperatures can lead to side reactions, such as elimination, particularly if the alkyl halide used is secondary or tertiary. masterorganicchemistry.com

For the bromination step, the temperature is often kept low to control the exothermic nature of the reaction and to enhance regioselectivity. Cooling the reaction mixture, sometimes to 0 °C or below, can minimize the formation of undesired isomers.

Pressure is generally not a significant parameter in the liquid-phase reactions typically employed for the synthesis of this compound. However, in catalytic hydrogenation steps that might be used for the reduction of a nitro group precursor, hydrogen pressure would be a critical variable to optimize.

While not always necessary for the core synthesis of this compound, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed in alternative synthetic routes or for the synthesis of derivatives. In such cases, the catalyst loading and ligand design are of utmost importance.

The goal is to use the lowest possible catalyst loading to achieve high turnover numbers (TON) and turnover frequencies (TOF), thus minimizing costs and residual metal contamination in the final product. Typical palladium catalyst loadings for Buchwald-Hartwig aminations range from 0.1 to 2 mol%. libretexts.orgacs.org

The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to promote oxidative addition and reductive elimination steps.

| Ligand Type | Common Examples | Key Features |

| Biarylphosphines | XPhos, SPhos, RuPhos | Bulky and electron-rich, promoting high catalytic activity. |

| Ferrocene-based | Josiphos, DtBPF | Offer robust and versatile catalytic systems. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong sigma-donors that form stable complexes with palladium. |

This table provides examples of ligand classes commonly used in palladium-catalyzed cross-coupling reactions. The optimal ligand for a specific transformation depends on the substrates and reaction conditions.

The development of fourth-generation catalysts has focused on improving activity and selectivity, particularly for the coupling of primary amines and for reactions involving heteroaromatic halides. nih.gov

Industrial Scale-Up Considerations and Challenges

Translating the laboratory-scale synthesis of this compound to an industrial process presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective operation.

One of the primary challenges is heat management . The etherification and particularly the bromination steps are often exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and to maintain optimal temperature control for selectivity. This requires the use of jacketed reactors with efficient cooling systems.

Reagent handling and addition on an industrial scale also requires careful planning. The controlled addition of reactive reagents like bromine is critical to maintain safety and reaction selectivity. Automated dosing systems are often employed to ensure precise control over addition rates.

Work-up and purification procedures that are straightforward in the lab, such as liquid-liquid extraction and column chromatography, can be cumbersome and costly at an industrial scale. Process development chemists often focus on developing methods that involve crystallization or distillation for purification, as these are more amenable to large-scale operations. The choice of solvent for extraction and crystallization becomes a critical factor, balancing solubility, safety, and environmental impact.

Waste management is another significant consideration. The synthesis of fine chemicals often generates considerable waste streams. Developing a process that minimizes waste, for example by using catalytic methods and recycling solvents, is a key aspect of green chemistry and is essential for the economic and environmental viability of the industrial process.

Finally, ensuring process safety is paramount. A thorough hazard and operability (HAZOP) study is necessary to identify potential risks and to implement appropriate safety measures. This includes considerations for handling corrosive and toxic materials, managing exothermic reactions, and preventing the release of hazardous vapors.

Chemical Transformations and Reactivity of 5 Bromo 2 Ethoxy 4 Fluoroaniline

Electrophilic Aromatic Substitution Reactions

Nitration Reactions and Product Regioselectivity

The nitration of anilines typically requires careful control of reaction conditions to prevent oxidation of the amino group. Often, the amino group is protected, for example, by acetylation, to moderate its reactivity and prevent undesirable side reactions. libretexts.org For 5-bromo-2-ethoxy-4-fluoroaniline, the directing effects of the substituents must be considered to predict the site of nitration.

The powerful activating and directing influence of the amino and ethoxy groups will dominate over the weaker directing effects of the halogens. The position ortho to the amino group (C6) and para to the ethoxy group is sterically hindered by the adjacent bromine atom. The position ortho to the ethoxy group (C3) is a potential site for substitution. However, considering the strong activation and para-directing nature of the amino group, the position para to it is already occupied by the fluorine atom. The position ortho to the amino group (C6) is a likely candidate for electrophilic attack.

A relevant example is the nitration of 2-bromo-5-fluoroaniline, which can be nitrated to form 2-bromo-5-fluoro-4-nitroaniline. google.comgoogle.com This suggests that in a similar system, the position para to the bromine and ortho to the fluorine is susceptible to nitration. In the case of this compound, the position C6 is ortho to the strongly activating amino group and meta to the deactivating halogens, making it a highly probable site for nitration.

Table 1: Predicted Regioselectivity of Nitration of this compound

| Position | Directing Effects of Substituents | Predicted Outcome |

| C3 | ortho to ethoxy, meta to amino, meta to bromo | Minor product |

| C6 | ortho to amino, meta to ethoxy, ortho to bromo | Major product |

Further Halogenation Patterns

Further halogenation of this compound would also be directed by the existing substituents. Reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid (e.g., FeBr₃) are commonly used for bromination. reddit.com Similar to nitration, the amino and ethoxy groups will be the primary directing forces.

The most activated positions are C3 and C6. Given that the C5 position is already brominated, the new halogen atom would likely be introduced at the C6 position, which is ortho to the strongly activating amino group. The C3 position, while ortho to the activating ethoxy group, is meta to the amino group, making it a less favored site for substitution. Therefore, the primary product of further halogenation is expected to be 2,6-dibromo-5-ethoxy-4-fluoroaniline.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on this compound are plausible, particularly when the ring is further activated by strongly electron-withdrawing groups, such as a nitro group introduced via electrophilic substitution. assets-servd.host

Displacement of Halogen and Ethoxy Groups

In SNAr reactions, the leaving group ability of halogens is typically F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. orientjchem.org This is because the rate-determining step in SNAr is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. Therefore, the fluorine atom at C4 would be the most likely halogen to be displaced by a nucleophile.

The bromo group at C5 is less likely to be displaced compared to the fluoro group. The ethoxy group is generally a poor leaving group in nucleophilic substitutions but can be displaced under harsh conditions or when the aromatic ring is highly activated by electron-withdrawing groups. niscpr.res.in

Mechanistic Aspects of Nucleophilic Attack

The SNAr mechanism involves a two-step process: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. sigmaaldrich.com The stability of the Meisenheimer complex is crucial for the reaction to proceed. Electron-withdrawing groups at the ortho and para positions to the leaving group stabilize this intermediate.

If a nitro group were introduced at the C6 position, it would be ortho to the bromine at C5 and meta to the fluorine at C4. This would significantly activate the ring towards nucleophilic attack, particularly facilitating the displacement of the bromine atom.

Oxidation Reactions

The oxidation of anilines can lead to a variety of products depending on the oxidizing agent and reaction conditions. openaccessjournals.com The amino group is susceptible to oxidation, and the nature of the substituents on the ring can influence the outcome.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the amino group of aniline (B41778) to a nitro group, or in some cases, lead to the formation of quinones. cdnsciencepub.com For this compound, oxidation would likely target the amino group. The presence of both activating (ethoxy) and deactivating (halogens) groups can complicate the reaction, potentially leading to a mixture of products or ring-opening under harsh conditions. The expected major oxidation product under controlled conditions would be the corresponding nitrobenzene (B124822) derivative, 5-bromo-2-ethoxy-4-fluoro-1-nitrobenzene. More vigorous oxidation could lead to the formation of a quinone, though the specific structure would depend on the reaction pathway. Studies on the oxidation of substituted anilines have shown that the reaction kinetics and products are highly dependent on the pH and the nature of the substituents. nih.govchemicalbook.com

Formation of Quinone Derivatives

The oxidation of aniline derivatives can lead to the formation of quinone and quinone-imine structures. While direct experimental data on the oxidation of this compound to quinone derivatives is not extensively documented in publicly available literature, the general reactivity of anilines suggests this transformation is chemically plausible. The oxidation of anilines, particularly para-substituted anilines, can proceed through the formation of a radical cation, which can then be further oxidized to a quinone-imine. Hydrolysis of the imine would then yield the corresponding benzoquinone.

For instance, the oxidation of aniline itself with reagents like chromium trioxide in sulfuric acid is a known method for producing p-benzoquinone. youtube.com Similarly, other substituted anilines can undergo oxidation to form quinone derivatives. The presence of the electron-donating ethoxy and amino groups in this compound would likely facilitate oxidation. The fluorine and bromine atoms would influence the redox potential of the molecule and the reactivity of the resulting quinone. The formation of quinones is a significant transformation as these structures are found in many biologically active compounds and are key intermediates in various synthetic pathways. nih.gov

Oxidative Coupling Reactions

Oxidative coupling reactions represent a powerful tool for the formation of new carbon-carbon or carbon-heteroatom bonds. While specific examples of oxidative coupling reactions starting directly from this compound are not readily found, the reactivity of similar aniline and phenol (B47542) derivatives provides insight into its potential transformations. Oxidative coupling reactions often proceed via radical or radical cation intermediates, which can be generated through chemical or electrochemical oxidation.

For example, copper-catalyzed aerobic oxidative coupling has been demonstrated for the reaction of furans with indoles, proceeding through the oxidation of the indole (B1671886) to its radical cation. nih.gov Given that anilines can also be oxidized to their corresponding radical cations, it is conceivable that this compound could participate in similar coupling reactions with suitable nucleophilic partners. The electron-rich nature of the aniline ring, enhanced by the ethoxy group, would support the formation of the necessary radical cation intermediate. The regioselectivity of such a coupling would be influenced by the directing effects of the substituents on the aromatic ring.

Reduction Reactions

Conversion to various Amine Derivatives

The amino group of this compound can be derivatized through various reactions to form a wide array of amine derivatives. These transformations are fundamental in modifying the compound's properties and for building more complex molecular architectures. Standard reactions of primary aromatic amines, such as acylation, alkylation, and sulfonylation, can be readily applied.

For example, the reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. Similarly, treatment with sulfonyl chlorides would produce sulfonamides. These derivatives can exhibit distinct biological activities and serve as intermediates for further functionalization. The synthesis of various amine derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships.

Selective Reduction of Nitro Groups in Derivatives

In derivatives of this compound that also contain a nitro group, the selective reduction of the nitro functionality to an amino group is a crucial transformation. This is often a key step in the synthesis of diamino-substituted aromatic compounds, which are valuable building blocks for pharmaceuticals and other functional materials. The challenge lies in achieving this reduction without affecting other reducible groups in the molecule, such as the bromo substituent.

A variety of reagents and methods have been developed for the selective reduction of aromatic nitro groups. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and chemical reduction using metals such as iron, tin, or zinc in acidic media. For instance, the reduction of a nitro group in the presence of a bromine atom can be challenging as some reducing conditions can also lead to hydrodebromination. However, careful selection of the catalyst and reaction conditions can achieve high selectivity. For example, systems like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst or sodium borohydride (B1222165) in combination with a transition metal complex have been shown to be effective for the selective reduction of nitro groups. nih.govnih.govacs.org

Cross-Coupling Reactions Utilizing the Bromo Moiety

The bromine atom on the aromatic ring of this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of aryl-aryl bonds. nih.govresearchgate.net This reaction typically involves the coupling of an aryl halide, such as this compound, with an arylboronic acid or its ester in the presence of a palladium catalyst and a base.

While specific literature detailing the Suzuki-Miyaura coupling of this compound is not abundant, the general principles and the reactivity of other bromoanilines are well-established. acs.org The reaction would proceed via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the biaryl product and regenerate the palladium(0) catalyst.

The electronic and steric environment of this compound, with its electron-donating ethoxy and amino groups and the ortho-fluoro substituent, would influence the reactivity and efficiency of the coupling. The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction conditions to achieve high yields of the desired biaryl product. The development of highly active and robust palladium catalysts has expanded the scope of the Suzuki-Miyaura coupling to include a wide range of substrates, including those with challenging electronic or steric properties.

Buchwald-Hartwig Amination for C-N Bond Formation

No specific examples or detailed research findings on the Buchwald-Hartwig amination of this compound have been found in the searched scientific literature and patent databases.

Sonogashira Coupling for C-C Bond Formation

Negishi and Stille Coupling Applications

Specific applications of Negishi and Stille coupling reactions involving this compound as a substrate are not documented in the available literature.

Diazotization and Subsequent Transformations

The diazotization of this compound and its subsequent transformations are not described in the searched scientific and patent literature.

Sandmeyer Reactions for Halogen and Cyano Introductions

There are no specific examples or research findings detailing the use of Sandmeyer reactions to introduce halogens or a cyano group onto the aromatic ring of this compound following diazotization.

Formation of Azo Compounds

No information is available in the public domain regarding the formation of azo compounds from the diazotized form of this compound.

Derivatives and Analogues of 5 Bromo 2 Ethoxy 4 Fluoroaniline

Synthesis of Complex Organic Molecules Incorporating the Fluoroaniline (B8554772) Scaffold

The 5-bromo-2-ethoxy-4-fluoroaniline scaffold serves as a foundational structure for the synthesis of more complex organic molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, at the 5-position of the aniline (B41778) ring. This versatility allows for the systematic modification of the molecule's steric and electronic properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Furthermore, the amino group can be readily transformed into other functional groups, expanding the synthetic possibilities. For instance, diazotization of the amino group followed by Sandmeyer reactions can introduce a variety of substituents, including cyano, hydroxyl, and additional halogen atoms. These transformations pave the way for the construction of a diverse library of compounds based on the this compound core.

Design and Synthesis of Novel Heterocyclic Systems

The reactivity of the amino group and the ortho-positioned fluorine atom in this compound makes it an excellent starting material for the synthesis of various heterocyclic systems.

Quinazolines are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities. The synthesis of quinazoline (B50416) derivatives from this compound can be envisioned through several established synthetic routes. One common approach involves the reaction of the aniline with a suitable carbonyl compound, such as an aldehyde or a ketone, to form a Schiff base, which then undergoes cyclization.

For instance, the reaction of this compound with an appropriate 2-aminobenzaldehyde (B1207257) derivative in the presence of an oxidizing agent can lead to the formation of a substituted quinazoline. Alternatively, a multi-component reaction involving the aniline, an aldehyde, and a source of ammonia (B1221849) can provide a direct route to quinazoline derivatives. The synthesis of 4-anilinoquinazolines, a well-known class of kinase inhibitors, often involves the reaction of a substituted aniline with a 4-chloroquinazoline (B184009) precursor. nih.govnih.gov While direct examples with this compound are not prevalent in the literature, the principles of these reactions are readily applicable.

Thiazole (B1198619) and triazole moieties are important pharmacophores found in numerous biologically active compounds.

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classical method for constructing the thiazole ring. mdpi.comsynarchive.comyoutube.comyoutube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. While this compound itself is not a direct precursor in the classical Hantzsch synthesis, it can be modified to participate in such reactions. For example, acylation of the amino group with a haloacetyl halide would yield an α-haloacetanilide, a suitable precursor for reaction with a thioamide to form a thiazole ring.

Triazole Derivatives: The Einhorn-Brunner reaction provides a route to 1,2,4-triazoles through the reaction of an imide with a hydrazine (B178648) derivative. wikipedia.orgwikipedia.org To utilize this compound in this context, it would first need to be converted into a suitable diacylamino derivative. Alternatively, the amino group of the fluoroaniline can be converted to an azide, which can then undergo a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form a 1,2,3-triazole. This approach offers a high degree of modularity and is widely used in the synthesis of complex molecules.

The presence of multiple functional groups on the benzene (B151609) ring of this compound allows for the synthesis of various benzene-fused heterocyclic systems. Intramolecular cyclization reactions are a key strategy in this regard. For example, if a suitable side chain is introduced at the amino group or via a cross-coupling reaction at the bromine position, subsequent cyclization can lead to the formation of benzofurans, benzimidazoles, or other fused heterocycles. The specific heterocyclic system formed would depend on the nature of the introduced side chain and the reaction conditions employed. The synthesis of benzo-fused heterocycles often involves ring-closing metathesis or other transition metal-catalyzed cyclization reactions. core.ac.ukorganic-chemistry.org

Functionalization at the Amino Group

The amino group of this compound is a key site for functionalization, allowing for the introduction of a wide range of substituents that can modulate the compound's properties.

Acylation: The amino group of anilines readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form amides. pearson.comncert.nic.in This reaction is a fundamental transformation in organic synthesis and can be used to introduce a variety of acyl groups onto the this compound scaffold. The resulting N-acyl derivatives can serve as intermediates for further transformations or as final products with specific biological activities. For example, the synthesis of N-(4-Bromopyridin-2-yl)acetamide is achieved through the acylation of 4-bromo-2-aminopyridine with acetyl chloride. A similar reaction with this compound would be expected to proceed readily.

Sulfonylation: Similarly, the amino group can be sulfonylated with sulfonyl chlorides in the presence of a base to yield sulfonamides. byjus.comrsc.orgnih.gov Sulfonamides are an important class of compounds with a wide range of pharmaceutical applications. The sulfonylation of this compound would introduce a sulfonyl group, which can act as a hydrogen bond donor and acceptor, potentially influencing the compound's binding affinity to biological targets. The synthesis of N-(4-Amino-phenyl)-5-bromo-2-ethoxy-benzenesulfonamide demonstrates the feasibility of such transformations on related structures. scbt.com

Alkylation and Arylation Reactions

The aniline scaffold of this compound is amenable to various C-C and C-N bond-forming reactions. The bromine atom, in particular, serves as a key handle for cross-coupling reactions.

Alkylation: While direct N-alkylation of the aniline is possible, the reactivity of the amino group can be challenging to control. A more common strategy involves the functionalization of other parts of the molecule. For instance, related structures can be synthesized through processes like the one-pot synthesis of 5-bromo-2-chloro-4'-ethoxy diphenylmethane (B89790) from 2-chloro-5-bromobenzoic acid. This process involves a Friedel-Crafts acylation followed by a reduction, effectively adding a substituted benzyl (B1604629) group. google.com

Arylation: The bromine substituent on the aromatic ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of various aryl and heteroaryl groups. For example, the related compound 5-Bromo-2-(4-fluorophenoxy)aniline is typically synthesized via a Suzuki-Miyaura coupling, where an aryl halide is coupled with an aryl boronic acid. Similarly, 5-bromo-2-fluoropyrimidine (B1268855) can undergo Pd-catalyzed carbon-carbon coupling at the bromide position. ossila.com These examples suggest that this compound would readily participate in such arylation reactions to generate more complex molecular architectures.

Amino Protecting Group Strategies in Multi-step Syntheses

In multi-step syntheses, the high reactivity of the primary amino group in aniline derivatives often necessitates the use of protecting groups. These groups prevent unwanted side reactions and help direct the regioselectivity of subsequent transformations. utdallas.edu

The amino group is nucleophilic and can react with various electrophiles. For example, during reactions involving strong acids like chlorosulfonic acid, a free amino group would be protonated, altering its directing effect from ortho, para-directing to meta-directing. utdallas.edu To circumvent these issues, the amine is often converted into a less reactive amide. The acetyl group (CH₃CO) is a common protecting group, forming an acetanilide. utdallas.edu The amide significantly reduces the nucleophilicity of the nitrogen due to resonance stabilization and its steric bulk favors para-substitution. utdallas.edu This "protected amine" can be carried through several synthetic steps before being hydrolyzed back to the free amine at the end of the sequence. utdallas.edu

In more complex syntheses, such as peptide synthesis, a variety of amino protecting groups are employed. While not directly applied to this compound in the reviewed literature, these strategies are fundamental in organic synthesis. Common protecting groups for lysine, for instance, include benzyloxycarbonyl (Z), 2-chlorobenzyloxycarbonyl (2-Cl-Z), and fluorenylmethyloxycarbonyl (Fmoc). peptide.com The choice of protecting group depends on the specific reaction conditions and the need for selective deprotection in the presence of other functional groups. peptide.com

| Protecting Group | Abbreviation | Common Cleavage Conditions |

| Acetyl | Ac | Acidic or basic hydrolysis |

| Benzyloxycarbonyl | Z, Cbz | H₂/Pd, HBr/acetic acid |

| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | HF, TFMSOTf |

| Fluorenylmethyloxycarbonyl | Fmoc | Piperidine |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) |

This table presents common amino protecting groups and their typical cleavage conditions, which are broadly applicable in syntheses involving aniline derivatives.

Structural Modifications of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) at the 2-position of the aniline ring can also be modified to influence the molecule's properties. Replacing it with other alkoxy or fluorinated alkoxy groups can alter lipophilicity, metabolic stability, and electronic characteristics.

An example of such a modification is seen in the analogue 5-Bromo-2-(difluoromethoxy)-4-fluoroaniline . evitachem.com Here, the ethoxy group is replaced by a difluoromethoxy group (-OCHF₂). The synthesis of this compound involves multiple steps, including the introduction of the difluoromethoxy group via nucleophilic substitution using a suitable difluoromethylating agent. evitachem.com This substitution significantly impacts the electronic nature of the aromatic ring due to the strong electron-withdrawing properties of the fluorine atoms.

Further modifications could include the introduction of longer alkyl chains, cyclic ethers, or other functionalized alkoxy groups to fine-tune the molecule's properties for specific applications in materials science or medicinal chemistry.

Investigation of Isomeric Forms and Related Compounds

The substitution pattern of this compound is just one of several possible arrangements of these functional groups on the aniline ring. The investigation of its isomers and related compounds is crucial for understanding structure-activity relationships.

Several isomers of bromo-fluoroanilines are commercially available or have been described in the literature. These compounds serve as important building blocks for the synthesis of pharmaceuticals and other functional molecules. For example, 5-Bromo-4-fluoro-2-methylaniline is a key intermediate for synthesizing sirtuin 6 (SIRT6) activators. ossila.com The reactivity of this isomer includes cross-coupling at the bromine site and nucleophilic substitution at the amine and fluoride (B91410) positions. ossila.com

The table below lists several isomers and closely related compounds, highlighting the diversity of structures that can be accessed.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Target |

| This compound | 1478085-02-7 | C₈H₉BrFNO | Target Compound |

| 5-Bromo-2-fluoroaniline | 2924-09-6 | C₆H₅BrFN | Lacks the 2-ethoxy group. nih.govchemicalbook.com |

| 2-Bromo-4-fluoroaniline | 1003-98-1 | C₆H₅BrFN | Isomeric bromo-fluoroaniline. thermofisher.com |

| 4-Bromo-2-fluoroaniline (B1266173) | 367-24-8 | C₆H₅BrFN | Isomeric bromo-fluoroaniline. |

| 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3 | C₇H₇BrFN | Ethoxy group is replaced by a methyl group. ossila.com |

| N-(5-bromo-2-ethoxybenzyl)-4-fluoroaniline | Not Available | C₁₅H₁₅BrFNO | An N-benzylated derivative. nih.gov |

| 5-Bromo-2-(difluoromethoxy)-4-fluoroaniline | 1692636-94-4 | C₇H₅BrF₃NO | Ethoxy group is replaced by a difluoromethoxy group. evitachem.com |

| (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | Not Available | C₁₅H₁₂BrClO₂ | A ketone derivative where the aniline is replaced. nih.govresearchgate.net |

This interactive table details various isomers and related compounds, illustrating the structural variations based on the core this compound scaffold.

The synthesis of complex heterocyclic structures often utilizes these aniline building blocks. For instance, 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for bioactive compounds, was synthesized from 4-bromo-2-fluoroaniline in five steps. researchgate.net This underscores the utility of these halogenated anilines as precursors in synthetic chemistry.

Computational and Theoretical Investigations of 5 Bromo 2 Ethoxy 4 Fluoroaniline and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. These methods use the principles of quantum mechanics to model molecular structures and predict their behavior. For a substituted aniline (B41778) derivative like 5-Bromo-2-ethoxy-4-fluoroaniline, these calculations can provide deep insights into its electronic nature, stability, and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. mpg.de DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for studying relatively complex organic molecules. wikipedia.org

A DFT study of this compound would typically begin with the optimization of its molecular geometry to find the most stable conformation. Following this, various electronic properties can be calculated. These properties include the total energy, the distribution of electron density, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species. For instance, the electron-rich regions, often associated with the lone pairs of the nitrogen and oxygen atoms, would be susceptible to electrophilic attack, while the electron-deficient areas might be prone to nucleophilic attack.

Hartree-Fock (HF) Approaches for Molecular Properties

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system in a stationary state. wikipedia.orginsilicosci.com It is a self-consistent field (SCF) method, meaning it iteratively refines the solution until it no longer changes. insilicosci.comgatech.edu The primary approximation in HF theory is that it treats each electron as moving in the average field created by all other electrons, rather than accounting for the instantaneous electron-electron repulsion. This means that electron correlation is not explicitly included. insilicosci.com

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com For this compound, a HOMO-LUMO analysis would predict its general reactivity. The presence of both electron-donating (ethoxy, amino) and electron-withdrawing (bromo, fluoro) groups on the aniline ring would influence the energies of the frontier orbitals. Computational analysis would quantify these effects and provide a measure of the molecule's reactivity, which is valuable in understanding its potential chemical transformations.

Illustrative Data: Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Illustrative Value | Unit |

| HOMO Energy | -5.876 | eV |

| LUMO Energy | -0.982 | eV |

| HOMO-LUMO Gap (ΔE) | 4.894 | eV |

| Ionization Potential (I) | 5.876 | eV |

| Electron Affinity (A) | 0.982 | eV |

| Global Hardness (η) | 2.447 | eV |

| Global Softness (S) | 0.204 | eV⁻¹ |

| Electronegativity (χ) | 3.429 | eV |

| Electrophilicity Index (ω) | 2.401 | eV |

This table contains hypothetical values for illustrative purposes.

Molecular Orbital Distributions and Electron Density Analysis

The analysis of molecular orbital (MO) distributions provides a visual representation of where electrons are likely to be found within a molecule. youtube.com In the case of this compound, the HOMO is expected to be primarily located on the electron-rich aniline ring and the nitrogen and oxygen atoms of the substituents, reflecting the sites most susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the aromatic ring, with significant contributions from the carbon atoms bonded to the electronegative halogen atoms, indicating potential sites for nucleophilic attack.

Electron density analysis further elucidates the distribution of charge throughout the molecule. suniv.ac.in By calculating the net atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital analysis), one can quantify the electron-donating or electron-withdrawing effects of the various substituents. For this compound, this analysis would likely show a negative charge accumulation on the nitrogen, oxygen, and fluorine atoms and a more positive character on the adjacent carbon atoms and the hydrogen atoms of the amino group.

Spectroscopic Property Predictions

Computational methods can be employed to simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.

Simulated NMR Spectra and Chemical Shift Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. Computational chemistry offers methods to predict NMR chemical shifts, which can greatly aid in the assignment of complex spectra. nih.govmdpi.com The most common approach involves calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. acs.orgnih.gov

For this compound, a simulated NMR spectrum would provide predicted chemical shifts for each unique hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nucleus in the molecule. These predicted values, when compared to experimental spectra, can confirm the connectivity and chemical environment of the atoms. For instance, the chemical shifts of the aromatic protons would be influenced by the electronic effects of the bromo, ethoxy, and fluoro substituents. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, with their positions dictated by the nature of the attached groups. The ¹⁹F NMR would show a signal characteristic of a fluorine atom attached to an aromatic ring.

Illustrative Data: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

| H (Aromatic) | 7.15 | C (C-NH₂) | 140.2 |

| H (Aromatic) | 6.80 | C (C-O) | 148.5 |

| H (NH₂) | 4.50 | C (C-F) | 155.1 (d, J=240 Hz) |

| H (CH₂) | 4.05 | C (C-Br) | 110.8 |

| H (CH₃) | 1.42 | C (Aromatic CH) | 118.9 |

| C (Aromatic CH) | 115.4 (d, J=22 Hz) | ||

| C (CH₂) | 64.3 | ||

| C (CH₃) | 14.7 |

This table contains hypothetical values and coupling constants (d = doublet, J = coupling constant in Hz) for illustrative purposes.

Predicted FTIR and UV-Vis Spectra

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational and electronic spectra of molecules like this compound. These predictions are vital for interpreting experimental data and understanding the compound's structural and electronic properties.

The theoretical Fourier-Transform Infrared (FTIR) spectrum of this compound can be computed using DFT calculations, often with methods like B3LYP combined with a suitable basis set (e.g., 6-31G* or higher). documentsdelivered.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. The predicted wavenumbers for key functional groups would offer insight into the molecule's vibrational modes. For instance, the N-H stretching vibrations of the amine group are expected in the 3400-3500 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C-O-C stretching of the ethoxy group would likely be observed in the 1200-1000 cm⁻¹ range. The positions of the C-F and C-Br stretching vibrations are highly dependent on their position on the aromatic ring but are generally expected in the 1200-1000 cm⁻¹ and 700-500 cm⁻¹ regions, respectively. It is standard practice to apply a scaling factor to the computed frequencies to better align them with experimental values, accounting for anharmonicity and other theoretical approximations. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is the method of choice for predicting the Ultraviolet-Visible (UV-Vis) absorption spectrum. nih.gov This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities. For an aniline derivative like this compound, the UV-Vis spectrum is expected to show characteristic π→π* transitions. The presence of the bromine, fluorine, ethoxy, and amino substituents on the benzene (B151609) ring will influence the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted aniline. gdckulgam.edu.in The solvent environment also plays a crucial role in the position of these peaks, and computational models can account for this by using solvent models. gdckulgam.edu.in

Table 1: Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Parameter | Predicted Value | Method |

| FTIR | ||

| N-H Stretch | ~3450 cm⁻¹ | DFT/B3LYP |

| Aromatic C-H Stretch | ~3080 cm⁻¹ | DFT/B3LYP |

| C-O-C Stretch | ~1250 cm⁻¹ | DFT/B3LYP |

| C-F Stretch | ~1200 cm⁻¹ | DFT/B3LYP |

| C-Br Stretch | ~600 cm⁻¹ | DFT/B3LYP |

| UV-Vis | ||

| λmax 1 | ~295 nm | TD-DFT |

| λmax 2 | ~240 nm | TD-DFT |

Note: The data in this table is hypothetical and serves as an illustration of what would be obtained from computational analysis. Specific experimental or detailed theoretical data for this compound is not publicly available.

Reaction Mechanism Elucidation through Computational Modeling

While specific reaction mechanisms involving this compound have not been detailed in available literature, computational modeling provides a framework for their elucidation.

Transition State Calculations for Key Reactions

For any proposed reaction of this compound, such as electrophilic substitution or N-alkylation, transition state theory can be applied computationally to identify the structure and energy of the transition state. By locating the first-order saddle point on the potential energy surface corresponding to the reaction coordinate, the transition state geometry can be optimized. These calculations are crucial for understanding the feasibility of a reaction pathway and the factors that influence its rate. For example, in a potential electrophilic aromatic substitution reaction, calculations would reveal the structure of the Wheland intermediate and the transition state leading to its formation.

Energy Profiles of Reaction Pathways

Once the reactants, products, and transition states are located, an energy profile for the reaction pathway can be constructed. This profile plots the potential energy of the system as it progresses from reactants to products, with the activation energy being the energy difference between the reactants and the transition state. By comparing the activation energies of competing reaction pathways, the most likely reaction mechanism can be determined. For instance, one could computationally investigate whether an incoming electrophile would preferentially substitute at a position ortho or para to the directing groups on the aniline ring.

Molecular Docking and Ligand-Target Interaction Studies (in a non-clinical context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Current time information in Pasuruan, ID. In a non-clinical context, this can be used to understand potential interactions with various proteins or materials.

Prediction of Binding Modes with Theoretical Protein Models

Using a theoretical or known protein structure, molecular docking simulations can predict how this compound might bind within a target site. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a force field. The results can reveal key interactions, such as hydrogen bonds between the aniline's amino group and protein residues, or halogen bonding involving the bromine atom. nih.govacs.org These predicted binding modes provide hypotheses about the nature of the molecular recognition between the ligand and its target. Current time information in Pasuruan, ID.

Computational Assessment of Physicochemical Properties Relevant to Interactions

The physicochemical properties of this compound are critical for its interaction potential and can be calculated computationally. Properties such as molecular weight, logP (a measure of lipophilicity), hydrogen bond donors and acceptors, and polar surface area can be estimated. These descriptors are important in predicting the compound's behavior in different environments and its likelihood of forming stable interactions with a target.

Table 2: Computationally Assessed Physicochemical Properties for this compound (Hypothetical Data)

| Property | Predicted Value |

| Molecular Weight | ~249.09 g/mol |

| XLogP3 | ~3.0 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | ~38.3 Ų |

Note: The data in this table is hypothetical and serves as an illustration of what would be obtained from computational analysis. Specific experimental or detailed theoretical data for this compound is not publicly available.

Thermodynamic and Kinetic Parameters of Reactions

While specific experimental data on the thermodynamic and kinetic parameters for reactions involving this compound are not extensively documented in publicly available literature, a comprehensive understanding can be derived from computational studies and experimental data on structurally analogous substituted anilines. The reactivity of this compound is dictated by the electronic and steric effects of its substituents: the electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups, and the electron-withdrawing bromo (-Br) and fluoro (-F) groups.

The amino group is a powerful activating group, directing electrophiles to the ortho and para positions. However, in this compound, these positions are already substituted. The ethoxy group is also an activating, ortho-, para-director. The fluorine and bromine atoms are deactivating but ortho-, para-directing. The interplay of these groups governs the thermodynamic and kinetic landscape of its reactions.

General Principles of Reactivity:

Computational studies, often employing Density Functional Theory (DFT), provide insights into the electronic structure and reactivity of substituted anilines. chemrxiv.orgmdpi.com Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. A higher HOMO energy suggests a greater propensity to donate electrons, indicating higher reactivity towards electrophiles. The HOMO-LUMO energy gap is also a crucial determinant of chemical reactivity and kinetic stability. chemrxiv.org For this compound, the electron-donating amino and ethoxy groups would be expected to raise the HOMO energy, while the halogens would lower it.

Kinetic studies on various substituted anilines often utilize Hammett plots to correlate reaction rates with the electronic properties of the substituents. orientjchem.orgresearchgate.net The reaction constant (ρ) from the Hammett equation provides insight into the nature of the transition state. A negative ρ value, commonly observed in electrophilic aromatic substitution reactions of anilines, indicates that electron-donating groups accelerate the reaction by stabilizing a positively charged intermediate. orientjchem.orgresearchgate.net

Expected Thermodynamic and Kinetic Parameters in Key Reactions:

The following sections provide a theoretical examination of the thermodynamic and kinetic parameters for common reactions involving this compound, based on established principles for substituted anilines.

Electrophilic Substitution:

Electrophilic aromatic substitution is a fundamental reaction for anilines. byjus.com The formation of the sigma complex is typically the rate-determining step, and its activation energy is a critical kinetic parameter. minia.edu.eg

Thermodynamics: These reactions are generally exothermic, with the formation of a more stable substituted product. The precise enthalpy and Gibbs free energy changes would depend on the specific electrophile.

Table 1: Predicted Influence of Substituents on Kinetic and Thermodynamic Parameters for Electrophilic Aromatic Substitution of this compound

| Substituent | Electronic Effect | Expected Impact on Activation Energy (Ea) | Expected Impact on Reaction Rate |

| -NH₂ | Activating (Resonance) | Decrease | Increase |

| -OCH₂CH₃ | Activating (Resonance) | Decrease | Increase |

| -F | Deactivating (Inductive) | Increase | Decrease |

| -Br | Deactivating (Inductive) | Increase | Decrease |

N-Acylation:

The N-acylation of anilines is a common transformation to form amides. The reaction involves the nucleophilic attack of the amino group on an acylating agent.

Thermodynamics: N-acylation is typically a thermodynamically favorable process, resulting in the formation of a stable amide bond.

Kinetics: The rate of N-acylation is sensitive to the nucleophilicity of the aniline's nitrogen atom. Kinetic studies on substituted anilines have shown that the reaction often involves the formation of a complex in a pre-equilibrium step, followed by its decomposition. utmb.edu The electron-withdrawing fluorine and bromine atoms are expected to decrease the basicity and nucleophilicity of the amino group, thereby increasing the activation energy and slowing the reaction rate compared to unsubstituted aniline. Conversely, the ethoxy group, particularly from the ortho position, may offer some electronic donation to mitigate this effect.

Table 2: Predicted Influence of Substituents on Kinetic and Thermodynamic Parameters for N-Acylation of this compound

| Substituent | Electronic Effect on -NH₂ group | Expected Impact on Activation Energy (Ea) | Expected Impact on Reaction Rate |

| -OCH₂CH₃ | Electron-donating | Slight Decrease | Slight Increase |

| -F | Electron-withdrawing | Increase | Decrease |

| -Br | Electron-withdrawing | Increase | Decrease |

Oxidation Reactions:

The oxidation of substituted anilines can proceed through various mechanisms, often involving the formation of radical cations or other intermediates. orientjchem.orgresearchgate.net

Thermodynamics: The thermodynamics of aniline oxidation are highly dependent on the oxidant and reaction conditions. Computational studies on the one-electron oxidation potentials of substituted anilines show a correlation with their electronic properties. umn.edu

Mechanistic Investigations of Reactions Involving 5 Bromo 2 Ethoxy 4 Fluoroaniline

Elucidation of Reaction Pathways and Intermediates

Detailed mechanistic studies to fully elucidate the reaction pathways and identify transient intermediates of 5-Bromo-2-ethoxy-4-fluoroaniline are not extensively documented in publicly available literature. However, based on the known reactivity of similar substituted anilines, plausible reaction pathways can be inferred for its common transformations.

One of the primary reactions this compound undergoes is likely electrophilic aromatic substitution . The amino group is a strong activating group and ortho-, para-directing, while the ethoxy group is also activating and ortho-, para-directing. The bromine and fluorine atoms are deactivating, ortho-, para-directing halogens. The interplay of these electronic effects will govern the regioselectivity of electrophilic attack. For instance, in reactions such as nitration or halogenation, the incoming electrophile would be directed to the positions ortho and para to the amino and ethoxy groups, with the precise location influenced by the steric hindrance imposed by the existing substituents.

Another significant reaction pathway for this compound is N-alkylation or N-acylation , where the lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile. For example, its reaction with an acyl chloride in the presence of a base would proceed through a nucleophilic acyl substitution mechanism to form an amide. The reaction intermediate in this case would be a tetrahedral carbonyl adduct.

Furthermore, the bromine atom on the aromatic ring makes this compound a suitable candidate for cross-coupling reactions , such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. In a Suzuki-Miyaura coupling, the reaction pathway involves a catalytic cycle with a palladium catalyst. This cycle typically includes the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The intermediates in this pathway are various organopalladium species.

Role of Catalysts and Reagents in Directed Transformations

The selective transformation of this compound into desired products is highly dependent on the judicious choice of catalysts and reagents. These chemical agents are crucial for controlling the reaction's regioselectivity, chemoselectivity, and efficiency.

In electrophilic aromatic substitutions , the catalyst, often a Lewis acid like AlCl₃ or FeCl₃, plays a pivotal role in generating a more potent electrophile. For instance, in Friedel-Crafts acylation, the Lewis acid coordinates with the acyl halide, enhancing its electrophilicity and facilitating the attack by the electron-rich aniline (B41778) ring.

For N-alkylation and N-acylation reactions , the choice of base is critical. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is often employed to neutralize the acid generated during the reaction (e.g., HCl from an acyl chloride), thereby driving the equilibrium towards product formation without competing in the nucleophilic attack.

In the context of palladium-catalyzed cross-coupling reactions , the catalyst system, which includes the palladium precursor and a ligand, is of paramount importance. The ligand stabilizes the palladium center and modulates its reactivity, influencing the rates of oxidative addition and reductive elimination. For example, bulky electron-rich phosphine (B1218219) ligands are often effective in promoting the oxidative addition step. The choice of base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is also crucial as it participates in the transmetalation step of the catalytic cycle. The solvent can also significantly impact the reaction by affecting the solubility of the reactants and the stability of the catalytic species.

A summary of the roles of typical catalysts and reagents is presented in the table below:

| Reaction Type | Catalyst/Reagent | Function |

| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | Enhances electrophilicity of the acylating agent. |

| N-Acylation | Pyridine or Triethylamine | Acts as a non-nucleophilic base to neutralize the acid byproduct. |

| Suzuki-Miyaura Coupling | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Facilitates the carbon-carbon bond formation via a catalytic cycle. |

| Suzuki-Miyaura Coupling | Base (e.g., K₂CO₃) | Participates in the transmetalation step. |

| Heck Reaction | Palladium Catalyst & Base | Promotes the coupling of the aryl halide with an alkene. |

Stereochemical Outcomes of Reactions

As this compound is an achiral molecule, its reactions will not produce a stereoisomeric mixture unless a new stereocenter is formed or it reacts with a chiral reagent, catalyst, or auxiliary.

When a reaction introduces a new chiral center into a derivative of this compound, the product will be a racemic mixture (an equal mixture of both enantiomers) in the absence of any chiral influence. For example, if a ketone derivative of this aniline were to be reduced to a secondary alcohol using an achiral reducing agent like sodium borohydride (B1222165), the resulting alcohol would be racemic.

To achieve a stereoselective outcome, a chiral element must be introduced into the reaction system. This can be accomplished in several ways:

Use of a chiral reagent: Reacting this compound with a single enantiomer of a chiral reactant will lead to the formation of a diastereomeric product.

Use of a chiral catalyst: An asymmetric catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For instance, an asymmetric hydrogenation of an imine derivative of this compound using a chiral transition metal catalyst could yield an optically active amine.

Use of a chiral auxiliary: Attaching a chiral auxiliary to the aniline can direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be removed.

The specific stereochemical outcome of any given reaction would be highly dependent on the chosen chiral strategy and the reaction conditions.

Kinetic Studies of Reaction Rates and Orders

Rate = k[this compound][Acyl Chloride]

Here, 'k' represents the rate constant. By systematically varying the concentrations of the aniline and the acyl chloride and measuring the initial reaction rates, the order of the reaction with respect to each component can be experimentally determined.

For more complex reactions like palladium-catalyzed cross-couplings, the rate law can be significantly more intricate, often depending on the concentrations of the substrate, the coupling partner, the catalyst, and the base. The rate can also be influenced by the formation of various catalytic intermediates and potential catalyst deactivation pathways. A hypothetical rate law for a Suzuki-Miyaura coupling could be:

Rate = k[this compound]ᵃ[Boronic Acid]ᵇ[Palladium Catalyst]ᶜ[Base]ᵈ

The exponents a, b, c, and d represent the reaction orders for each component and would need to be determined experimentally. For many Suzuki-Miyaura reactions, the rate-determining step can be the oxidative addition or the reductive elimination, and the observed kinetics can change with different substrates and ligands.

The effect of temperature on the reaction rate is described by the Arrhenius equation, which can be used to determine the activation energy (Ea) of the reaction. This provides valuable insight into the energy barrier that must be overcome for the reaction to proceed.

The following interactive table illustrates a hypothetical kinetic dataset for an N-acylation reaction:

| Experiment | [this compound] (M) | [Acyl Chloride] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 5.0 x 10⁻⁴ |

Applications in Advanced Organic Synthesis

Building Block for Complex Pharmaceutical Intermediates and Lead Compounds

The primary application of 5-bromo-2-ethoxy-4-fluoroaniline is in the field of medicinal chemistry, where it functions as a key intermediate in the synthesis of complex molecules aimed at various therapeutic targets. bldpharm.comsigmaaldrich.com The substituted aniline (B41778) motif is a cornerstone in the design of many biologically active compounds, particularly protein kinase inhibitors, which are a critical class of drugs for oncology. mdpi.com

Research into kinase inhibitors frequently involves the synthesis of extensive compound libraries to optimize potency and selectivity. Substituted anilines are crucial for this process. nih.govnih.gov For instance, the synthesis of novel 3-anilino-quinolin-2(1H)-ones as potential PDK1 inhibitors and 2-substituted aniline pyrimidine (B1678525) derivatives as dual Mer/c-Met inhibitors relies on the coupling of functionalized anilines with heterocyclic partners. nih.govnih.gov The amine group of a compound like this compound can be used in transition-metal-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds, a key step in assembling the core structure of these inhibitors. nih.gov

Furthermore, the bromine atom on the aniline ring provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse chemical fragments. This modular approach enables the systematic exploration of the chemical space around a lead compound to establish structure-activity relationships (SAR). The fluorine and ethoxy substituents are not merely passive groups; they play a crucial role in fine-tuning the compound's properties, such as:

Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, increasing the drug's half-life.

Binding Affinity: The substituents can form specific hydrogen bonds or other non-covalent interactions within the target protein's binding pocket, enhancing potency.

The compound is also listed as a building block for the synthesis of analgesics, demonstrating its utility beyond oncology. chemicalregister.com

Table 1: Role of Substituents in Pharmaceutical Synthesis

| Substituent | Position | Synthetic Utility / Physicochemical Contribution |

| Amine (-NH₂) | C1 | Nucleophilic center for amidation, alkylation, and C-N cross-coupling reactions (e.g., Buchwald-Hartwig). |

| Ethoxy (-OCH₂CH₃) | C2 | Electron-donating group; modulates electronic properties and lipophilicity; can influence metabolic stability. |

| Fluorine (-F) | C4 | Potent electron-withdrawing group; enhances binding affinity through hydrogen bonding; blocks metabolic pathways. |

| Bromine (-Br) | C5 | Site for various C-C and C-N cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling molecular diversification. |

Precursor in Agrochemical Synthesis

The structural motifs present in this compound are highly relevant to the agrochemical industry. Halogenated and alkoxy-substituted aromatic compounds are integral components of many modern herbicides, fungicides, and insecticides. While specific public-domain examples detailing the use of this exact compound are limited, its structure makes it an ideal candidate for creating new active ingredients. Supplier data for related chemicals indicates a strong correlation between this structural class and the development of pesticides and fungicides. ambeed.com

The synthesis of novel agrochemicals often parallels pharmaceutical drug discovery, where a core scaffold is modified to enhance efficacy against a specific pest or plant disease while minimizing environmental impact. The reactive sites on this compound allow for its incorporation into new chemical entities through established synthetic routes, contributing to the development of next-generation crop protection agents.

Utility in the Development of Dyes and Pigments

Aniline and its derivatives are foundational materials in the synthesis of a vast array of dyes and pigments. The amine group of this compound can be readily converted into a diazonium salt (Ar-N₂⁺) through treatment with nitrous acid. This highly reactive intermediate can then undergo an azo-coupling reaction with an electron-rich coupling partner, such as a phenol (B47542) or another aniline, to form an azo dye (Ar-N=N-Ar').

The substituents on the aniline ring play a critical role as auxochromes, influencing the final color and performance properties of the dye.

The electron-donating ethoxy group and the electron-withdrawing fluorine and bromine atoms would significantly modify the electronic structure of the resulting chromophore. This modulation of the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the wavelength of light absorbed and, thus, the color of the compound.

These substituents also impact the dye's lightfastness, thermal stability, and solubility in different media. The presence of fluorine, for example, can enhance the stability and brightness of certain dyes.

Synthesis of Specialty Chemicals and Functional Materials

The application of this compound extends to the realm of material science, where it is identified as a building block for specialty polymers and functional organic materials. bldpharm.com The unique electronic and physical properties conferred by its substituents make it a valuable monomer or additive in the creation of high-performance materials.

Potential applications in this area include:

Organic Electronics: The compound could be used in the synthesis of organic light-emitting diode (OLED) materials, where precise tuning of HOMO/LUMO levels is essential for efficient charge injection and transport. bldpharm.com

High-Performance Polymers: Incorporation of this fluorinated and brominated monomer into polymer chains (e.g., polyimides or polyamides) could enhance thermal stability, chemical resistance, and flame retardancy. The bromine atom, in particular, is a well-known component of flame retardants.

Functional Coatings: Polymers derived from this aniline could be used to create specialty coatings with tailored refractive indices, surface energies, or dielectric properties.

Contribution to New Product Development in Fine Chemicals

This compound is classified as an advanced intermediate in the fine chemicals sector. chemicalregister.com Its value lies in its structural complexity compared to simpler bulk anilines. The presence of multiple, distinct reactive sites on a single molecule allows for complex, multi-step syntheses to be streamlined, providing efficient pathways to high-value downstream products.

Its contribution to new product development is significant because it enables chemists to:

Create Novel Scaffolds: It serves as a sophisticated starting point for molecules that would otherwise require lengthy and less efficient synthetic routes.

Accelerate Discovery: By providing a ready-made, highly functionalized core, it allows researchers in pharmaceuticals and materials science to focus on the diversification steps that are key to discovering new lead compounds and materials.

Generate Intellectual Property: The novel molecules synthesized from this intermediate are often patentable, driving innovation and commercial development across the chemical industry.

Structure Activity Relationship Sar of 5 Bromo 2 Ethoxy 4 Fluoroaniline and Its Derivatives

Influence of the Bromine Substituent on Electronic and Steric Properties